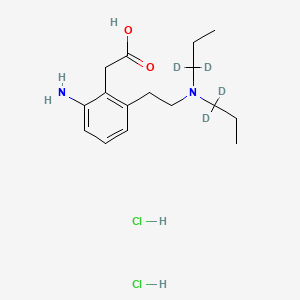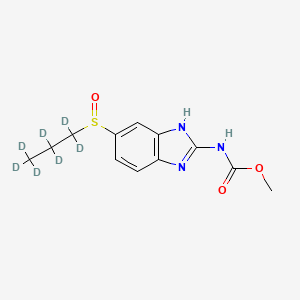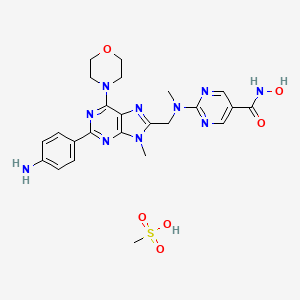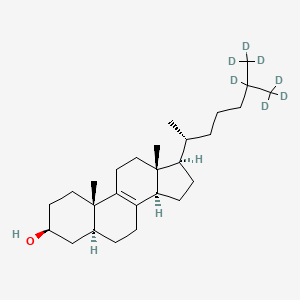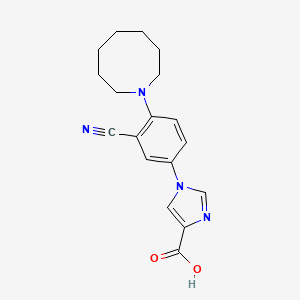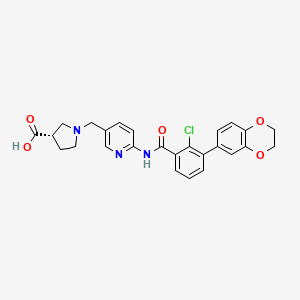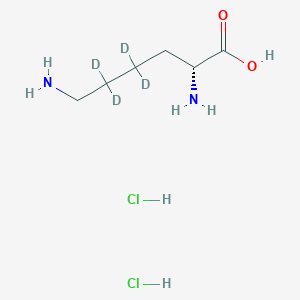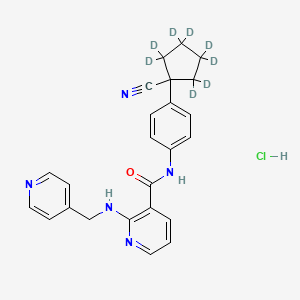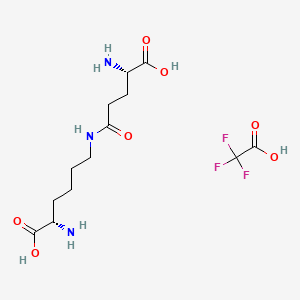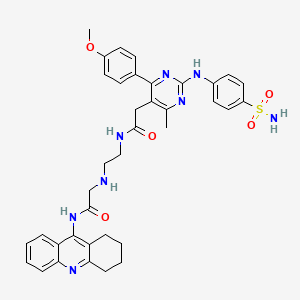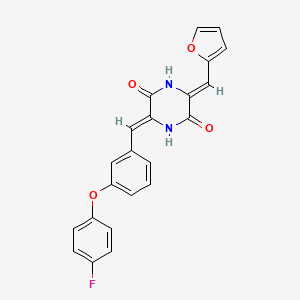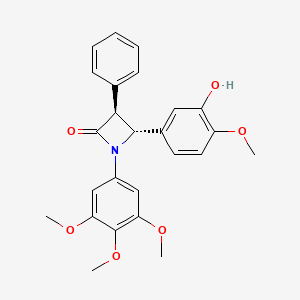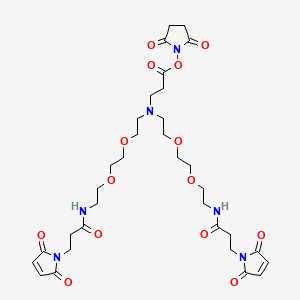![molecular formula C24H22N4O2 B12413859 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of DND-189 involves synthetic routes that ensure its stability and functionality as a fluorescent probe. The compound is typically provided as a 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). For industrial production, the compound is synthesized under controlled conditions to maintain its purity and efficacy. The preparation method for in vivo applications involves dissolving the compound in DMSO and then diluting it with appropriate solvents such as polyethylene glycol (PEG) and water .
Chemical Reactions Analysis
DND-189 undergoes specific chemical reactions that are crucial for its function as a pH-sensitive probe. The compound’s fluorescence intensity increases in acidic environments due to protonation, which is a key reaction that enhances its utility in measuring pH changes within acidic organelles. Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining the desired pH conditions .
Scientific Research Applications
DND-189 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in cellular biology to study the dynamics of lysosomes and other acidic organelles. It helps in understanding cellular processes such as autophagy and apoptosis.
Medicine: Utilized in research related to lysosomal storage diseases and other conditions where lysosomal pH is a critical factor.
Industry: Applied in the development of diagnostic tools and assays that require precise pH measurement within acidic environments .
Mechanism of Action
The mechanism of action of DND-189 involves its accumulation in acidic organelles due to protonation. The compound’s fluorescence is pH-dependent, with increased fluorescence intensity in more acidic environments. This property allows it to act as a reliable indicator of pH changes within lysosomes and other acidic compartments. The molecular targets of DND-189 are primarily the acidic organelles, where it accumulates and fluoresces in response to the pH levels .
Comparison with Similar Compounds
DND-189 is unique in its specific sensitivity to low pH ranges, making it particularly useful for studying acidic organelles. Similar compounds include:
LysoTracker® Green DND-26: Another fluorescent probe used for labeling acidic organelles but with different pH sensitivity.
LysoSensor™ Yellow/Blue DND-160: A dual-color probe that provides additional flexibility in multicolor imaging applications.
LysoTracker® Red DND-99: A red fluorescent probe used for similar applications but with different excitation and emission properties
DND-189 stands out due to its specific pH sensitivity and the intensity of its fluorescence in acidic environments, making it a preferred choice for certain types of cellular and biochemical research.
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
17-(2-morpholin-4-ylethylamino)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C24H22N4O2/c29-24-18-5-3-4-16-19(25-10-11-27-12-14-30-15-13-27)9-8-17(22(16)18)23-26-20-6-1-2-7-21(20)28(23)24/h1-9,25H,10-15H2 |
InChI Key |
JQDZUSDVVHXANW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


